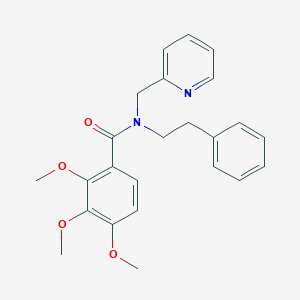

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

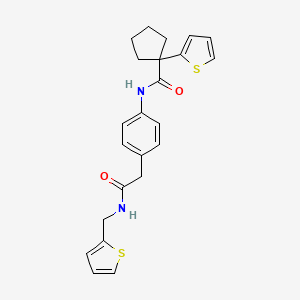

The compound “2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide” is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the trimethoxy group and the phenethyl group suggests that this compound could have interesting chemical properties and potential applications in various fields .

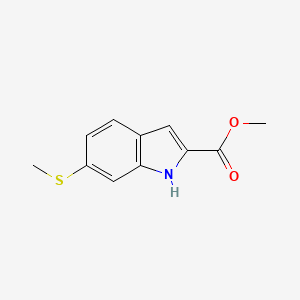

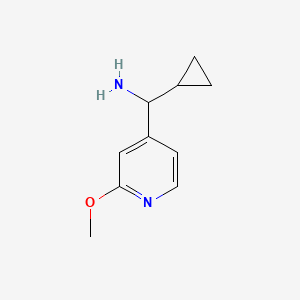

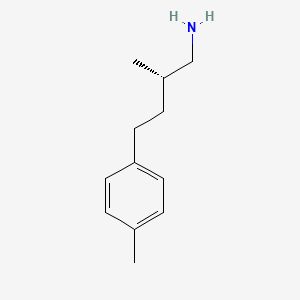

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), three methoxy groups (OCH3) attached to the benzene ring, and a phenethyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions . The trimethoxy and phenethyl groups in this compound could potentially influence the reactivity and the types of reactions this compound can undergo.Applications De Recherche Scientifique

1. Luminescence and Multi-Stimuli-Responsive Properties

Research on similar compounds, specifically pyridyl substituted benzamides, highlights their luminescent properties in various solutions and solid states. These compounds have shown to possess aggregation enhanced emission (AEE) behavior, which is influenced by the solvent's polarity. Additionally, they exhibit mechanochromic properties, displaying multi-stimuli responses, which can be useful in sensor and display technologies (Srivastava et al., 2017).

2. Crystal Structure Analysis

Studies on N-(pyridin-2-ylmethyl)benzamide derivatives have been conducted to analyze their crystal structures. These analyses provide valuable insights into the molecular orientation and bonding patterns, which are crucial for understanding the material's properties and potential applications in material science and drug design (Artheswari et al., 2019).

3. Medicinal Chemistry and Drug Design

Compounds containing pyridin-2-ylmethyl benzamide have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential in anticancer drug development. These compounds exhibit robust in vivo efficacy in carcinoma models, highlighting their significance in medicinal chemistry (Borzilleri et al., 2006).

4. Development of Phthalimide Derivatives

Research has been conducted on the synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, with applications in pharmaceuticals and organic chemistry. The development of these derivatives contributes to the diversification of phthalimide-based compounds, which are important in various chemical and pharmaceutical contexts (Fu et al., 2019).

5. Synthesis of Bioactive Agents

Compounds with pyridin-2-ylmethyl substituents have been designed as potential bioactive agents. Their synthesis and in vitro evaluation reveal initial hit molecules that exhibit dose-dependent inhibition of specific enzymes, opening avenues for the development of new therapeutic agents (Suman et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,3,4-trimethoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-13-12-20(22(29-2)23(21)30-3)24(27)26(17-19-11-7-8-15-25-19)16-14-18-9-5-4-6-10-18/h4-13,15H,14,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVJNMCSSSQBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)